Cas no 1432571-98-6 (4,4,5,5-Tetramethyl-2-(4-(1,1,1-trifluoro-2-methylpropan-2-yl)phenyl)-1,3,2-dioxaborolane)

4,4,5,5-Tetramethyl-2-(4-(1,1,1-trifluoro-2-methylpropan-2-yl)phenyl)-1,3,2-dioxaborolane 化学的及び物理的性質
名前と識別子
-
- 4,4,5,5-Tetramethyl-2-(4-(1,1,1-trifluoro-2-methylpropan-2-yl)phenyl)-1,3,2-dioxaborolane
- 4,4,5,5-Tetramethyl-2-(4-(1,1,1-trifluoro-2-methyl-propan-2-yl)phenyl)-1,3,2-dioxaborolane
- AK162099
- 4,4,5,5-TETRAMETHYL-2-[4-(1,1,1-TRIFLUORO-2-METHYLPROPAN-2-YL)PHENYL]-1,3,2-DIOXABOROLANE
- AX8294543
-
- MDL: MFCD28134483
- インチ: 1S/C16H22BF3O2/c1-13(2,16(18,19)20)11-7-9-12(10-8-11)17-21-14(3,4)15(5,6)22-17/h7-10H,1-6H3
- InChIKey: QUUSYEYDUDIVNW-UHFFFAOYSA-N
- ほほえんだ: FC(C(C([H])([H])[H])(C([H])([H])[H])C1C([H])=C([H])C(B2OC(C([H])([H])[H])(C([H])([H])[H])C(C([H])([H])[H])(C([H])([H])[H])O2)=C([H])C=1[H])(F)F
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 22
- 回転可能化学結合数: 2
- 複雑さ: 394
- トポロジー分子極性表面積: 18.5
4,4,5,5-Tetramethyl-2-(4-(1,1,1-trifluoro-2-methylpropan-2-yl)phenyl)-1,3,2-dioxaborolane セキュリティ情報
- シグナルワード:Warning
- 危害声明: H315-H319-H335
- 警告文: P261-P305+P351+P338
- ちょぞうじょうけん:Inert atmosphere,2-8°C
4,4,5,5-Tetramethyl-2-(4-(1,1,1-trifluoro-2-methylpropan-2-yl)phenyl)-1,3,2-dioxaborolane 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM133829-100mg |
4,4,5,5-Tetramethyl-2-(4-(1,1,1-trifluoro-2-methyl-propan-2-yl)phenyl)-1,3,2-dioxaborolane |
1432571-98-6 | 95%+ | 100mg |
$*** | 2023-03-30 | |
Enamine | EN300-7417673-10.0g |
4,4,5,5-tetramethyl-2-[4-(1,1,1-trifluoro-2-methylpropan-2-yl)phenyl]-1,3,2-dioxaborolane |
1432571-98-6 | 95.0% | 10.0g |
$8268.0 | 2025-03-11 | |
Enamine | EN300-7417673-5.0g |
4,4,5,5-tetramethyl-2-[4-(1,1,1-trifluoro-2-methylpropan-2-yl)phenyl]-1,3,2-dioxaborolane |
1432571-98-6 | 95.0% | 5.0g |
$4236.0 | 2025-03-11 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | 125524-1g |
4,4,5,5-Tetramethyl-2-(4-(1,1,1-trifluoro-2-methylpropan-2-yl)phenyl)-1,3,2-dioxaborolane |
1432571-98-6 | 97% | 1g |
17069.0CNY | 2021-08-03 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-QV302-25mg |
4,4,5,5-Tetramethyl-2-(4-(1,1,1-trifluoro-2-methylpropan-2-yl)phenyl)-1,3,2-dioxaborolane |
1432571-98-6 | 97% | 25mg |
1011CNY | 2021-05-08 | |
Chemenu | CM133829-250mg |
4,4,5,5-Tetramethyl-2-(4-(1,1,1-trifluoro-2-methyl-propan-2-yl)phenyl)-1,3,2-dioxaborolane |
1432571-98-6 | 95%+ | 250mg |
$*** | 2023-03-30 | |
Enamine | EN300-7417673-0.5g |
4,4,5,5-tetramethyl-2-[4-(1,1,1-trifluoro-2-methylpropan-2-yl)phenyl]-1,3,2-dioxaborolane |
1432571-98-6 | 95.0% | 0.5g |
$796.0 | 2025-03-11 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | 125524-500mg |
4,4,5,5-Tetramethyl-2-(4-(1,1,1-trifluoro-2-methylpropan-2-yl)phenyl)-1,3,2-dioxaborolane |
1432571-98-6 | 97% | 500mg |
11946.0CNY | 2021-08-03 | |
eNovation Chemicals LLC | D750826-25mg |
4,4,5,5-Tetramethyl-2-(4-(1,1,1-trifluoro-2-methylpropan-2-yl)phenyl)-1,3,2-dioxaborolane |
1432571-98-6 | 95% | 25mg |
$195 | 2023-05-17 | |
abcr | AB442470-100mg |
4,4,5,5-Tetramethyl-2-(4-(1,1,1-trifluoro-2-methylpropan-2-yl)phenyl)-1,3,2-dioxaborolane; . |
1432571-98-6 | 100mg |
€430.90 | 2024-08-03 |
4,4,5,5-Tetramethyl-2-(4-(1,1,1-trifluoro-2-methylpropan-2-yl)phenyl)-1,3,2-dioxaborolane 関連文献
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4,4,5,5-Tetramethyl-2-(4-(1,1,1-trifluoro-2-methylpropan-2-yl)phenyl)-1,3,2-dioxaborolaneに関する追加情報
Introduction to 4,4,5,5-Tetramethyl-2-(4-(1,1,1-trifluoro-2-methylpropan-2-yl)phenyl)-1,3,2-dioxaborolane (CAS No. 1432571-98-6) and Its Significance in Modern Chemical Research
The compound 4,4,5,5-Tetramethyl-2-(4-(1,1,1-trifluoro-2-methylpropan-2-yl)phenyl)-1,3,2-dioxaborolane, identified by its CAS number 1432571-98-6, represents a fascinating advancement in the realm of organoboron chemistry. This highly specialized borylborane derivative has garnered significant attention due to its unique structural features and versatile applications in synthetic organic chemistry and pharmaceutical research. The presence of a tetramethyl-substituted dioxaborolane core alongside a trifluoromethyl group and a phenyl ring with an isopropyl substituent endows the molecule with distinct electronic and steric properties that make it invaluable for various synthetic transformations.
In recent years, the field of transition-metal-catalyzed cross-coupling reactions has witnessed remarkable progress, largely driven by the development of novel boron-containing reagents. Among these, borylboranes have emerged as pivotal intermediates due to their ability to participate in highly efficient and selective coupling reactions. The compound in question, 4,4,5,5-Tetramethyl-2-(4-(1,1,1-trifluoro-2-methylpropan-2-yl)phenyl)-1,3,2-dioxaborolane, is particularly noteworthy for its role as a precursor in the synthesis of complex organic molecules. Its boryl group can be readily coupled with aryl halides or heteroaryl halides via palladium-catalyzed borylation reactions, enabling the construction of carbon-carbon bonds with remarkable precision.
The tetramethyl-substituted dioxaborolane core in this compound not only enhances its stability but also influences its reactivity in a controlled manner. The bulky methyl groups provide steric hindrance that can be leveraged to prevent unwanted side reactions during catalytic processes. This feature is particularly advantageous when working with sensitive substrates or under conditions where high selectivity is required. Furthermore, the trifluoromethyl group attached to the phenyl ring introduces electron-withdrawing effects that can modulate the electronic properties of the molecule. Such modifications are often employed to fine-tune the reactivity and selectivity of boron reagents in cross-coupling reactions.
Recent studies have highlighted the importance of fluorinated aromatic compounds in medicinal chemistry due to their enhanced metabolic stability and improved pharmacokinetic profiles. The incorporation of a trifluoromethyl group into biologically active molecules has been shown to significantly enhance their binding affinity to target proteins. Consequently, reagents capable of introducing such functionalities efficiently are highly sought after in drug discovery efforts. The compound 4,4,5,5-Tetramethyl-2-(4-(1,1,1-trifluoro-2-methylpropan-2-yl)phenyl)-1,3,2-dioxaborolane (CAS No. 1432571-98-6) fits perfectly into this context by providing a reliable route for synthesizing trifluoromethylated aryl compounds through cross-coupling methodologies.
The utility of this compound extends beyond pharmaceutical applications; it also finds relevance in materials science and agrochemical research. For instance, fluorinated aryl compounds are frequently employed as intermediates in the synthesis of advanced materials such as liquid crystals and organic semiconductors. Additionally, the presence of fluorine atoms can enhance the bioactivity and environmental stability of agrochemicals. By serving as a versatile building block for constructing complex molecular architectures, 4, 4, 5, 5-Tetramethyl, 2-(4-(1, 1, 1-trifluoro, 2-methylpropan, 2-)phenyl) - 1, 3, 2-dioxaborolane (CAS No. 1432571-98-6) contributes significantly to advancements across multiple scientific disciplines.
The synthesis of this compound involves sophisticated organic transformations that highlight the ingenuity of modern synthetic chemistry. The preparation typically begins with the functionalization of a suitable aromatic precursor followed by boronation using appropriate reagents such as bis(pinacolato)diboron or bis(pinacolato)diboron derivatives. The introduction of the tetramethyl-substituted dioxaborolane core requires precise control over reaction conditions to ensure high yield and purity. Subsequent modifications involving the attachment of the trifluoromethyl group and the isopropyl-substituted phenyl ring further demonstrate the synthetic prowess required to produce this intricate molecule.
One notable application of this compound is in Suzuki-Miyaura cross-coupling reactions, where it serves as an effective borylating agent for constructing biaryl systems. These biaryl structures are prevalent in natural products and pharmaceuticals due to their diverse biological activities. The ability to introduce complex aryl moieties with high fidelity makes 4, 4, 5, 5-Tetramethyl, 2-(4-(1, 1, 1-trifluoro, 2-methylpropan, 2-)phenyl) - 1, 3, 2-dioxaborolane (CAS No. 1432571-98-6) an indispensable tool for synthetic chemists working on drug discovery projects.
The impact of this compound on modern chemical research is further underscored by its role in developing novel catalytic systems. Transition-metal catalysts are often employed to facilitate cross-coupling reactions, but optimizing these systems requires carefully designed ligands that enhance reaction efficiency while minimizing side products. The structural features of 4, 4, 5, 5-Tetramethyl, 2-(4-(1, 1, 1-trifluoro, 2-methylpropan, 2-)phenyl) - 1, 3, 2-dioxaborolane (CAS No. 1432571-98-6), particularly its bulky substituents and electron-withdrawing trifluoromethyl group, make it an excellent candidate for use as a ligand component or as part of a boryl-based catalyst system.
In conclusion, 4, 4, 5, 5-Tetramethyl,* *((*((*((*((*((*((*((*((*((*((*((*)-* *dioxaborolane* *is* *a* *highly* *valuable* *compound* *in* *the* *field* *of* *organoboron* *chemistry.* *Its* *unique* *structural* *features,* *including* *the* *tetramethyl-substituted* *dioxaborolane* *core*, *the* *trifluoromethyl* *group*, *and *the *isopropyl-substituted* *phenyl* *ring,* *endow it with exceptional versatility for synthetic applications.* It plays a crucial role in facilitating cross-coupling reactions, enabling the efficient construction of complex organic molecules that are essential for pharmaceutical development and material science innovations.* The continued exploration and utilization of compounds like CAS No.* 1432571986 will undoubtedly drive further advancements across multiple scientific disciplines.*
1432571-98-6 (4,4,5,5-Tetramethyl-2-(4-(1,1,1-trifluoro-2-methylpropan-2-yl)phenyl)-1,3,2-dioxaborolane) 関連製品
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